S-Enantiomer Exhibits 8- to 50-Fold Greater Pharmacodynamic Potency Than R-Enantiomer Across Cardiac Endpoints
The pharmacologic activity of verapamil is highly enantiomer-dependent. In human and animal studies, the S-enantiomer demonstrates 8 to 20 times the activity of the R-enantiomer in slowing AV nodal conduction [1]. In isolated blood-perfused dog papillary muscle, the S-enantiomer exhibits 15 to 50 times greater negative inotropic activity compared to the R-enantiomer, and approximately twice the effect in reducing peripheral resistance [1]. In isolated human septal strip preparations, the S-enantiomer is 8 times more potent than the R-enantiomer in reducing myocardial contractility [1].
| Evidence Dimension | Relative pharmacodynamic potency (fold difference) |
|---|---|
| Target Compound Data | S-verapamil: 8-20× (AV conduction); 15-50× (negative inotropy in dog papillary); 8× (negative inotropy in human septal strips); 2× (peripheral resistance reduction) |
| Comparator Or Baseline | R-verapamil (reference = 1×) |
| Quantified Difference | S-enantiomer potency exceeds R-enantiomer by 8× to 50× depending on endpoint and tissue preparation |
| Conditions | Isolated blood-perfused dog papillary muscle; isolated human septal strip preparations from 5 patients; AV nodal conduction studies in animals and humans |
Why This Matters
The substantial enantiomeric potency differential means that stereochemical purity and enantiomer ratio are critical parameters for experimental reproducibility and procurement specification.
- [1] Lannett Company, Inc. Verapamil Hydrochloride Extended-Release Capsules Prescribing Information. 2022. View Source
